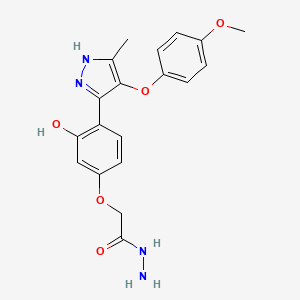![molecular formula C18H14FN5 B2998202 N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-63-8](/img/structure/B2998202.png)
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H14FN5 and its molecular weight is 319.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be privileged scaffolds for the development of kinase inhibitors . Therefore, the primary targets of this compound are likely to be kinases, which play crucial roles in cellular signal transduction pathways.
Mode of Action
This compound, as a kinase inhibitor, likely works by binding to the ATP-binding site of kinases . This prevents the transfer of a phosphate group from ATP to a substrate protein, thus inhibiting the kinase’s activity. The specific mode of action would depend on the particular kinase target and could result in the inhibition of cell proliferation, cell cycle progression, or other cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific kinase targets. For example, if the compound targets EGFR tyrosine kinase, it could affect pathways related to cell proliferation and survival . Inhibition of these pathways could lead to decreased tumor growth in cancer cells.
Result of Action
The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound effectively inhibits a kinase involved in cell proliferation, it could result in decreased tumor growth in cancer cells .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5/c1-12-4-2-7-15(8-12)24-18-16(10-22-24)17(20-11-21-18)23-14-6-3-5-13(19)9-14/h2-11H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLBMMPJDBOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-formyl-2-methoxyphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2998120.png)
![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2998122.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2998125.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2998129.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)


![N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2998135.png)

![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)

![4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide](/img/structure/B2998140.png)
![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)
